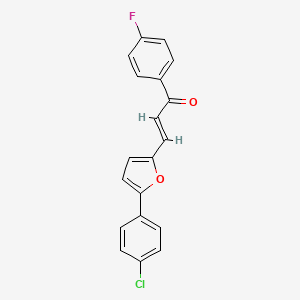

3-(5-(4-Chlorophenyl)furan-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(4-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClFO2/c20-15-5-1-14(2-6-15)19-12-10-17(23-19)9-11-18(22)13-3-7-16(21)8-4-13/h1-12H/b11-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJZCPUHEVXINRQ-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=CC(=O)C3=CC=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(O2)/C=C/C(=O)C3=CC=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304896-57-9 | |

| Record name | 3-(5-(4-CHLOROPHENYL)-2-FURYL)-1-(4-FLUOROPHENYL)-2-PROPEN-1-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Chlorophenyl)furan-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 4-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Chlorophenyl)furan-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the chalcone to dihydrochalcone or other reduced forms.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce dihydrochalcones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Applications

Anticancer Activity

Recent studies have shown that compounds similar to 3-(5-(4-Chlorophenyl)furan-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one exhibit promising anticancer properties. For instance, derivatives of this compound have been synthesized and tested for their cytotoxic effects against various cancer cell lines, demonstrating significant inhibition of cell proliferation. A study highlighted that the furan moiety contributes to enhanced biological activity, making it a potential candidate for further development in cancer therapy .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial effects. Research indicates that it possesses activity against a range of bacteria and fungi, potentially due to its ability to disrupt microbial cell membranes. The presence of the chlorophenyl group enhances its lipophilicity, which may contribute to its effectiveness as an antimicrobial agent .

Synthesis and Characterization

The synthesis of 3-(5-(4-Chlorophenyl)furan-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one typically involves the condensation of appropriate aldehydes and ketones under acidic conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of various chalcone derivatives, including 3-(5-(4-Chlorophenyl)furan-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one. The results indicated that this compound exhibited IC50 values in the micromolar range against breast cancer cell lines, suggesting its potential as a lead compound for further drug development .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, researchers synthesized several derivatives of this compound and tested them against common pathogens. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) lower than standard antibiotics, indicating their potential as novel antimicrobial agents .

| Activity Type | Test Organism/Cell Line | IC50/MIC (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 15 | |

| Antimicrobial | Staphylococcus aureus | 32 | |

| Antimicrobial | Escherichia coli | 28 |

Table 2: Synthesis Conditions

| Reaction Type | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Condensation | 4-chlorobenzaldehyde + furan derivative | Ethanol, acid catalyst | 85 |

| Characterization Method | NMR Spectroscopy | - | - |

Mechanism of Action

The mechanism of action of 3-(5-(4-Chlorophenyl)furan-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, or other proteins, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Role of Halogen Substituents

- Compound 2j: (E)-1-(4-Bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone (IC₅₀ = 4.7 µM) demonstrates that bromine (Br) and fluorine (F) at the para positions of rings A and B, respectively, enhance inhibitory activity.

- Compound 2h: (E)-1-(4-Chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone (IC₅₀ = 13.82 µM) shows that substituting F with methoxy (electron-donating) decreases activity, highlighting the importance of electron-withdrawing groups like F in ring B for potency .

- Target Compound : The 4-Cl (ring A) and 4-F (ring B) combination balances moderate electronegativity, suggesting intermediate activity between 2j and 2h.

Impact of Heterocyclic Moieties

- Compound 7 : 1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-(4-chlorophenyl)furan-2-yl)prop-2-en-1-one exhibits potent antifungal activity against Candida krusei (comparable to ketoconazole). Replacing the pyrrole group with 4-fluorophenyl (as in the target compound) may alter membrane interaction or solubility, though this requires experimental validation .

Substituent Variations on Ring B

- Compound 2a: 3-[5-(4-Chlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one (yield: 80%) shares the 4-chlorophenyl-furan moiety but replaces 4-F with methoxy.

- Compound 2n : (E)-3-(4-Fluorophenyl)-1-(2-hydroxy-5-iodo-4-methoxyphenyl)prop-2-en-1-one (IC₅₀ = 25.07 µM) highlights that methoxy in ring A and F in ring B are less favorable than halogen-halogen combinations .

Hydrogen Bonding and Crystallography

- Compound 4 and 5 : Isostructural thiazole derivatives with 4-Cl or 4-F substituents exhibit similar crystal packing, suggesting that halogen size (Cl vs. F) minimally affects solid-state conformation. This implies that the target compound’s crystallinity may align with these trends .

Antimicrobial and Antifungal Activity Trends

Key Observations

Electron-Withdrawing Groups : Para-halogens (Cl, F, Br) on both rings optimize activity, with Br > Cl > F in ring A .

Ring B Substitutions : Fluorine outperforms methoxy in enhancing potency, likely due to stronger electron-withdrawing effects .

Heterocyclic Modifications : Pyrrole or thiazole moieties (e.g., compound 7) introduce additional binding interactions, though they may complicate synthesis compared to simple aryl groups .

Biological Activity

3-(5-(4-Chlorophenyl)furan-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one, also known as a chalcone derivative, has garnered attention due to its potential biological activities. Chalcones are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, structural characteristics, and biological evaluations.

Chemical Structure and Properties

The chemical formula for 3-(5-(4-Chlorophenyl)furan-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one is . The compound consists of a furan ring substituted with a chlorophenyl group and a fluorophenyl group, which contributes to its biological activity.

Structural Features

- Furan Ring : Contributes to the electron-donating properties.

- Chlorophenyl and Fluorophenyl Substituents : These halogenated aromatic groups enhance lipophilicity and may influence the compound's interaction with biological targets.

Synthesis

The synthesis typically involves the condensation reaction of appropriate aldehydes and ketones under basic conditions. For instance, the compound can be synthesized from 5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole derivatives through a series of chemical transformations .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of chalcone derivatives. The synthesized compound has shown significant antibacterial activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The zone of inhibition was measured using the well diffusion method, with results indicating that it performs comparably to standard antibiotics like ampicillin .

| Bacterial Strain | Zone of Inhibition (mm) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 15 | Ampicillin |

| Escherichia coli | 12 | Ampicillin |

| Pseudomonas aeruginosa | 10 | Ampicillin |

Anticancer Activity

In vitro studies have demonstrated that chalcone derivatives exhibit cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in cancer cells, potentially mediated through reactive oxygen species (ROS) generation .

Case Studies

- Antibacterial Screening : A study conducted on a series of chalcones including this compound indicated that it exhibited notable antibacterial activity against gram-positive and gram-negative bacteria. The results were statistically significant when compared to control groups .

- Anticancer Evaluation : Research involving the evaluation of chalcone derivatives in cancer cell lines revealed that this compound significantly inhibited cell proliferation at micromolar concentrations (IC50 values ranging from 0.5 to 10 µM depending on the cell line), demonstrating its potential as an anticancer agent .

Q & A

Basic: What are the established synthetic routes for 3-(5-(4-chlorophenyl)furan-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one?

Methodological Answer:

The compound is synthesized via base-catalyzed Claisen-Schmidt condensation between 4-fluoroacetophenone and 5-(4-chlorophenyl)furan-2-carbaldehyde in ethanol with NaOH (10–15%) at 0–5°C. The reaction proceeds through enolate formation, followed by dehydration to yield the α,β-unsaturated ketone. Recrystallization from ethanol or toluene improves purity (yield: ~80%) . Key parameters include:

- Solvent choice : Ethanol or DMF for solubility and reaction rate control.

- Temperature : Low temperatures (0–5°C) minimize side reactions.

- Catalyst : NaOH or KOH enhances enolate stability.

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

- IR Spectroscopy : Confirms the α,β-unsaturated carbonyl stretch at ~1647 cm⁻¹ and C=C stretching at ~1592 cm⁻¹ .

- 1H NMR : Peaks at δ 7.85 (d, J = 16 Hz, CO-CH=) and δ 7.03 (d, J = 4 Hz, furan C-H) verify the enone geometry and substituent positions .

- X-ray Crystallography : Reveals a triclinic crystal system (space group P1) with dihedral angles of 44.41° between the 4-fluorophenyl and 4-chlorophenyl-furan moieties. Data collected at 100 K using MoKα radiation (Bruker APEX DUO CCD) refined with SHELXL (R-factor: 0.032) .

Advanced: How do substituent variations (e.g., halogens, aryl groups) influence reactivity and bioactivity?

Methodological Answer:

Substituent effects are studied via comparative synthesis and SAR analysis:

- Electron-withdrawing groups (Cl, F) : Enhance electrophilicity of the enone system, improving reactivity in Michael additions. The 4-fluorophenyl group increases metabolic stability compared to methoxy analogs .

- Biological activity : Antifungal potency against Candida krusei correlates with halogenated furan and fluorophenyl moieties (MIC: ≤12.5 µg/mL). Thiophene analogs show reduced activity due to lower electronegativity .

- Crystallographic data : Dihedral angles between aryl rings (7.14°–56.26°) modulate π-π stacking and intermolecular interactions, impacting solubility and crystal packing .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Methodological Answer:

- Disorder in aromatic rings : Common in halogenated chalcones. Resolved using SHELXL’s PART instruction to model split positions, with restraints on bond distances and angles .

- Thermal motion : High displacement parameters in flexible furan rings addressed via TLS (translation-libration-screw) refinement .

- Twinned crystals : Data integration using SAINT and scaling with SADABS (Bruker suite) minimizes errors. Example: Rint = 0.021 for 3057 reflections .

Advanced: How do conflicting dihedral angle measurements in structural analogs inform molecular design?

Methodological Answer:

Contradictions in dihedral angles (e.g., 44.41° in the title compound vs. 56.26° in 3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one) arise from:

- Crystallization solvents : Toluene vs. ethanol induces different packing forces.

- Substituent electronic effects : Electron-withdrawing groups increase planarity.

- Resolution : High-resolution data (θmax = 29.0°) reduces measurement errors. Researchers must standardize solvent and temperature conditions for comparative studies .

Advanced: How is reaction progress monitored to optimize yield and purity?

Methodological Answer:

- TLC : Hexane:ethyl acetate (3:1) tracks intermediate formation (Rf = 0.5 for enone product).

- HPLC : Quantifies purity (>95%) using a C18 column (acetonitrile:water = 70:30, λ = 254 nm).

- In-situ IR : Monitors carbonyl conversion (peak shift from 1710 cm⁻¹ to 1647 cm⁻¹) .

Advanced: What mechanistic insights explain its biological activity?

Methodological Answer:

- Membrane disruption : The enone system interacts with fungal membrane ergosterol, confirmed by flow cytometry showing propidium iodide uptake in Candida krusei .

- Enzyme inhibition : Docking studies (AutoDock Vina) predict binding to cytochrome P450 14α-demethylase (binding energy: −9.2 kcal/mol) via halogen-π interactions with Phe228 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.